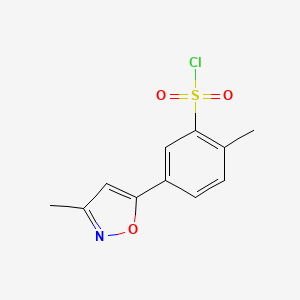

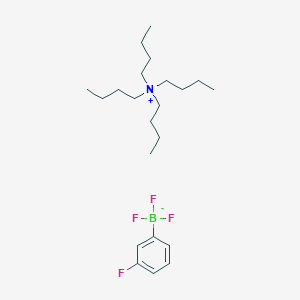

2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride is a chemical compound used in scientific research for its unique properties. It is a sulfonyl chloride derivative that can be used as a reagent for the synthesis of various compounds.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- Synthesis and Crystal Structure : The synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, which are structurally similar to 2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride, has been explored. These compounds have been characterized by X-ray single crystal diffraction, revealing their molecular and electronic structures (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).

Photochemical Studies

- Photochemical Decomposition : Research on compounds such as sulfamethoxazole, which contains a similar molecular structure, shows significant photolability in acidic aqueous solutions, leading to the formation of various photoproducts. This indicates potential applications in photochemical studies (Zhou & Moore, 1994).

Polymer Synthesis and Pharmacology

- Pharmacologically Active Polymers : The synthesis of pharmacologically active sulfamethoxazole polymers using compounds structurally related to 2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride has been investigated. This suggests its potential use in the development of new pharmaceutical drugs (Thamizharasi, Vasantha, & Reddy, 2002).

Catalysis in Organic Synthesis

- Friedel-Crafts Sulfonylation : This compound and its derivatives have been used in Friedel-Crafts sulfonylation reactions, a key process in organic synthesis. This indicates its role as a catalyst or reactant in synthesizing various organic compounds (Nara, Harjani, & Salunkhe, 2001).

Drug Development and Structure-Activity Relationships

- Sulfonamide Antagonists : Research into sulfonamide ETA-selective antagonists has led to the development of compounds structurally related to 2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride, highlighting its potential in drug development and understanding structure-activity relationships (Stein et al., 1995).

Amino Acid Derivatives

- Amino Acid Sulfonamides : The creation of new amino acid derivatives using related compounds shows its applicability in the synthesis of diverse bioactive molecules (Riabchenko et al., 2020).

Hydrogen Bonding Studies

- Hydrogen-Bonding Patterns : Studies on compounds like 4-[(5-methylisoxazol-3-yl)aminosulfonyl]anilinium chloride, which are structurally related, provide insights into hydrogen bonding patterns, crucial for understanding molecular interactions (Subashini, Muthiah, Bocelli, & Cantoni, 2007).

Green Chemistry Applications

- Green Synthesis : The use of 1-(benzenesulfonyl)-3-methyl-1H-imidazolium chlorides in catalyzing reactions aligns with principles of green chemistry, suggesting environmental-friendly applications (Krishnamurthy & Jagannath, 2013).

Propiedades

IUPAC Name |

2-methyl-5-(3-methyl-1,2-oxazol-5-yl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO3S/c1-7-3-4-9(6-11(7)17(12,14)15)10-5-8(2)13-16-10/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCFVIKZEDVTDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC(=NO2)C)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(3-methyl-5-isoxazolyl)benzenesulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[2-[1-(hydroxymethyl)cyclopropyl]ethyl]propanamide](/img/structure/B2411972.png)

![(E)-4-(Dimethylamino)-N-[1-(1-methylsulfonylcyclopropyl)ethyl]but-2-enamide](/img/structure/B2411973.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(4-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2411980.png)

![N-(3,5-dimethoxyphenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2411984.png)

![N-(3-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2411986.png)

![N-Tert-butyl-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2411993.png)

![1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411994.png)